molecular formula C20H18 B1619970 1-(Diphenylmethyl)-4-methylbenzene CAS No. 603-37-2

1-(Diphenylmethyl)-4-methylbenzene

Cat. No.: B1619970
CAS No.: 603-37-2
M. Wt: 258.4 g/mol
InChI Key: NAXHVWBUGQJBPQ-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-methylbenzene, also known as benzhydryl toluene, is an organic compound with the molecular formula C20H18. This compound consists of a benzene ring substituted with a diphenylmethyl group and a methyl group. It is a colorless solid that is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-4-methylbenzene can be synthesized through the Friedel-Crafts alkylation of toluene with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_6\text{H}_5\text{CH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}(\text{C}_6\text{H}_5)\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzhydryl ketone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Benzhydryl ketone derivatives.

    Reduction: Benzhydryl alcohol.

    Substitution: Various substituted benzhydryl toluenes depending on the electrophile used.

Scientific Research Applications

1-(Diphenylmethyl)-4-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(Diphenylmethyl)-4-methylbenzene exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .

Comparison with Similar Compounds

    Diphenylmethane: Similar structure but lacks the methyl group on the benzene ring.

    Triphenylmethane: Contains an additional phenyl group compared to 1-(Diphenylmethyl)-4-methylbenzene.

    Toluene: Lacks the diphenylmethyl group.

Uniqueness: this compound is unique due to the presence of both a diphenylmethyl group and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-benzhydryl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHVWBUGQJBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288040
Record name 1-(diphenylmethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-37-2
Record name 1-(Diphenylmethyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 603-37-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(diphenylmethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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